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Compound of Interest

6-chloro-8-methoxyquinolin-4(1H)-
Compound Name:

one
CAS No.: 1189107-30-9
Cat. No.: B1440209

Get Quote

Executive Summary & Structural Context[1][2][3]

The molecule 6-chloro-8-methoxyquinolin-4(1H)-one (CAS: Derivative of 1189107-28-5)
presents specific spectroscopic challenges due to the quinolone-hydroxyquinoline tautomerism.
In polar aprotic solvents like DMSO-d6, the equilibrium heavily favors the 4-oxo (quinolone)
tautomer, stabilized by intermolecular hydrogen bonding.

Key Diagnostic Features[2][3]

o Aromatic Substitution Pattern: The 6,8-disubstitution creates a distinct spin system on the
benzenoid ring, characterized by meta-coupling (

) between H-5 and H-7.

¢ Electronic Environment: The 8-methoxy group (electron-donating) and 6-chloro group
(electron-withdrawing) create a unique push-pull electronic environment, significantly
affecting the chemical shifts of C-5 and C-7.
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Synthesis & Sample Preparation Context

To understand the impurity profile, one must recognize the standard Gould-Jacobs synthetic
pathway. The final step involves the decarboxylation of the ester intermediate. Incomplete
reaction results in a residual ethyl ester signal (~1.3 ppm triplet, ~4.3 ppm quartet).

Experimental Workflow Diagram

Intermediate Ester NMR Prep: DMSO-d6
(Conc: 10-15 mg/0.6 mL)

Start: 4-Chloro-2-methoxyaniline oncensal '?" - ec peoion o Hydrolysis & Decarboxylation Target: 6-Cl-8-OMe-4-Quinolone

Click to download full resolution via product page

Figure 1: Synthesis and NMR preparation workflow. Note that the cyclization step often
requires high temperatures, leading to potential thermal degradation byproducts visible in the
aliphatic region.

1H NMR Data Analysis

Solvent: DMSO-d6 (Recommended due to solubility and tautomer stabilization). Frequency:
400 MHz or higher recommended for resolution of meta-couplings.

Reference Spectral Characteristics
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Detailed Interpretation

e The Benzenoid Ring (H-5 vs H-7): This is the most critical region. H-5 appears significantly
downfield (~8.0 ppm) because it sits in the deshielding cone of the C=4 carbonyl group. H-7
is upfield (~7.35 ppm) due to the electron-donating resonance effect of the adjacent 8-
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methoxy group. The 2.5 Hz meta-coupling confirms the 1,3-relationship of these protons,
validating the 6-Cl substitution.

e The Heterocyclic Ring (H-2 vs H-3): The H-2/H-3 pair forms an AX system (or AB if shifts are
close, though usually distinct). H-3 is exceptionally upfield (~6.05 ppm), which is the hallmark
of the

-unsaturated ketone functionality in 4-quinolones.

13C NMR Data Analysis

Solvent: DMSO-d6 Reference: TMS (0.0 ppm) or DMSO center peak (39.5 ppm).
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Structural Validation Strategy (HMBC)

To unequivocally confirm the regiochemistry (e.g., distinguishing 6-CI-8-OMe from 7-CI-8-OMe

isomers), Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC Correlation Logic Diagram
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Figure 2: Key HMBC correlations. The correlation from the Methoxy protons to C-8 is the
primary anchor point. H-5 is identified by its strong 3-bond coupling to the Carbonyl (C-4).

Troubleshooting & Common Artifacts

e Broad NH Signal: The H-1 (NH) signal may disappear or broaden significantly if the DMSO is
"wet" (contains H

O) due to rapid proton exchange. Protocol: Add a drop of D
O; if the signal at ~11.5 ppm disappears, it is confirmed as NH/OH.

» Solubility: 4-quinolones are notoriously insoluble. If signals are weak, gently warm the NMR
tube to 40-50°C. Ensure the cap is tight to prevent solvent evaporation.

o TFA Effect: Adding a drop of Trifluoroacetic acid (TFA-d) will protonate the carbonyl
oxygen/nitrogen, causing a significant downfield shift in the aromatic protons and sharpening
the peaks by freezing the tautomerism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple
Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]

e 2. 5-Hydroxy-6-methoxy-8-[(4-amino-1-methylbutyl)amino]quinoline trinydrobromide
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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